

Spectroscopic Analysis of Methyl Undecanoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **methyl undecanoate**, a fatty acid methyl ester with applications in various research and industrial fields. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. The information is intended to aid in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **methyl undecanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.67	Singlet	3H	-OCH₃
2.30	Triplet	2H	-CH ₂ -C=O
1.62	Quintet	2H	-CH2-CH2-C=O
1.28	Multiplet	14H	-(CH ₂) ₇ -
0.88	Triplet	3H	-СНз

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
174.3	C=O
51.4	-OCH₃
34.1	-CH ₂ -C=O
31.9	-(CH ₂)n-
29.6	-(CH ₂)n-
29.4	-(CH ₂)n-
29.3	-(CH ₂)n-
29.2	-(CH ₂)n-
24.9	-CH ₂ -CH ₂ -C=O
22.7	-CH2-CH3
14.1	-CH₃

Infrared (IR) Spectroscopy

The IR spectrum of **methyl undecanoate** exhibits characteristic absorption bands corresponding to its functional groups.



Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~2925	C-H (alkane)	Stretching
~2855	C-H (alkane)	Stretching
~1743	C=O (ester)	Stretching
~1465	C-H (alkane)	Bending (scissoring)
~1435	C-H (in -OCH₃)	Bending (asymmetric)
~1360	C-H (alkane)	Bending (wagging)
~1170	C-O (ester)	Stretching

Mass Spectrometry (MS)

The electron ionization mass spectrum of **methyl undecanoate** shows a molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
200	~5	[M]+ (Molecular Ion)
169	~15	[M - OCH ₃]+
157	~5	[M - C ₃ H ₇] ⁺
143	~10	[M - C ₄ H ₇ O] ⁺ (McLafferty + 14)
129	~8	[M - C5H9O]+
101	~12	[C ₆ H ₁₃ O] ⁺
87	~70	[CH ₃ OC(OH)=CH ₂] ⁺ (McLafferty rearrangement)
74	100	[CH3OC(OH)2]+ (Base Peak)
55	~30	[C ₄ H ₇] ⁺
43	~40	[C ₃ H ₇] ⁺
41	~45	[C₃H₅] ⁺



Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy (1H and 13C)

Sample Preparation: A small amount of **methyl undecanoate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition:

- The spectrometer is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve optimal homogeneity.
- A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
- Key acquisition parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

- A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
- Key acquisition parameters include a spectral width of approximately 220 ppm, a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C, and a relaxation delay of 2-10 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy



Sample Preparation: As **methyl undecanoate** is a liquid at room temperature, a neat sample is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Acquisition:

- A background spectrum of the clean salt plates is recorded.
- The sample is placed in the spectrometer's sample compartment.
- The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum to remove atmospheric and instrument-related absorptions.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

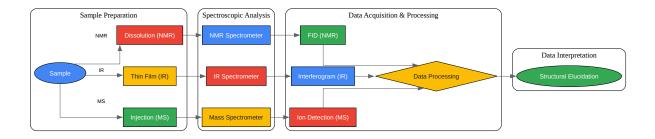
Acquisition:

- A small amount of the sample is injected into the GC, where it is vaporized and separated from any impurities.
- The separated **methyl undecanoate** enters the ion source of the mass spectrometer.
- In the EI source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

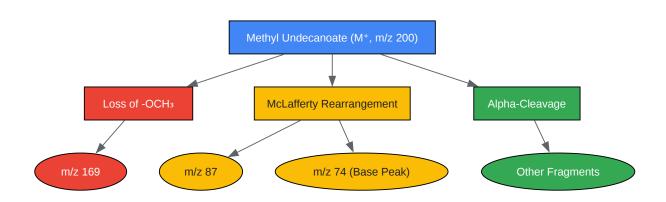


The following diagrams illustrate the logical workflow of the spectroscopic analysis.



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Caption: General workflow for spectroscopic analysis of a chemical compound.



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Caption: Key fragmentation pathways of **methyl undecanoate** in mass spectrometry.







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